TLR7 agonist 9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

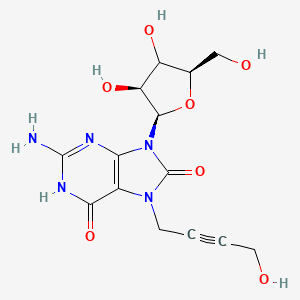

Molecular Formula |

C14H17N5O7 |

|---|---|

Molecular Weight |

367.31 g/mol |

IUPAC Name |

2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-(4-hydroxybut-2-ynyl)-1H-purine-6,8-dione |

InChI |

InChI=1S/C14H17N5O7/c15-13-16-10-7(11(24)17-13)18(3-1-2-4-20)14(25)19(10)12-9(23)8(22)6(5-21)26-12/h6,8-9,12,20-23H,3-5H2,(H3,15,16,17,24)/t6-,8?,9+,12-/m1/s1 |

InChI Key |

DPJRWSKJWHNKPQ-WURNFRPNSA-N |

Isomeric SMILES |

C(C#CCO)N1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@H](C([C@H](O3)CO)O)O |

Canonical SMILES |

C(C#CCO)N1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of a TLR7 Agonist

Preamble: Due to the limited availability of public data on the specific molecule "TLR7 agonist 9 (compound 10)," this guide will focus on a well-characterized, potent, and selective purine analog Toll-like Receptor 7 (TLR7) agonist, Vesatolimod (GS-9620) . This document will serve as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams.

Introduction to TLR7 and Vesatolimod (GS-9620)

Toll-like Receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) viruses.[1] Activation of TLR7 initiates a signaling cascade leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are vital for orchestrating an antiviral response.[1][2]

Vesatolimod (also known as GS-9620) is an orally bioavailable small molecule that acts as a potent and selective agonist of TLR7.[3][4] Its purine-like structure allows it to mimic natural TLR7 ligands, thereby initiating a robust immune response. Vesatolimod has been extensively studied, particularly as an immunomodulator in the context of chronic viral infections like HIV and Hepatitis B.

Core Mechanism of Action: Signaling Pathways

Vesatolimod's mechanism of action is centered on the activation of the TLR7 signaling pathway, which is primarily dependent on the Myeloid differentiation primary response 88 (MyD88) adaptor protein. The signaling cascade can be broadly divided into two main branches leading to the activation of NF-κB and IRF7.

MyD88-Dependent Signaling Pathway:

-

Ligand Recognition: Vesatolimod, being a small molecule, diffuses across the cell membrane and localizes to the endosomal compartment where TLR7 is expressed. It then binds to TLR7, inducing a conformational change in the receptor.

-

Recruitment of Adaptor Proteins: Upon activation, TLR7 recruits the MyD88 adaptor protein. This is followed by the recruitment of interleukin-1 receptor-associated kinases (IRAKs), specifically IRAK4 and IRAK1.

-

Activation of TRAF6: IRAK4 phosphorylates and activates IRAK1, which then interacts with TNF receptor-associated factor 6 (TRAF6). This leads to the ubiquitination of TRAF6.

-

Activation of Downstream Kinases: Activated TRAF6, in turn, activates TGF-β-activated kinase 1 (TAK1). TAK1 then phosphorylates and activates two major downstream pathways:

-

The IκB kinase (IKK) complex (IKKα, IKKβ, IKKγ/NEMO).

-

The mitogen-activated protein kinase (MAPK) cascade (including JNK and p38).

-

Activation of Transcription Factors:

-

NF-κB Activation: The activated IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and subsequent degradation. This releases the nuclear factor-kappa B (NF-κB) dimers (typically p50/p65), allowing them to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

-

IRF7 Activation: In plasmacytoid dendritic cells (pDCs), which are potent producers of type I IFNs, a complex is formed involving MyD88, IRAK1, IRAK4, TRAF6, and Interferon Regulatory Factor 7 (IRF7). Within this complex, IRF7 is phosphorylated, leading to its dimerization and translocation to the nucleus. Nuclear IRF7 drives the transcription of type I interferons, primarily IFN-α and IFN-β.

Diagram of the TLR7 Signaling Pathway Activated by Vesatolimod

Caption: Vesatolimod activates TLR7 in the endosome, leading to MyD88-dependent signaling and the activation of NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines and type I interferons.

Quantitative Data on Vesatolimod's Activity

The biological activity of Vesatolimod has been quantified in various in vitro and in vivo systems. The following tables summarize key data points from published studies.

Table 1: In Vitro Potency of Vesatolimod

| Assay System | Parameter | Value | Reference |

| HEK293 cells expressing human TLR7 | EC₅₀ | 291 nM | |

| Human PBMCs | IFN-α Minimum Effective Concentration (MEC) | 3 nM | |

| Human PBMCs | Selectivity (IFN-α vs. TNF-α activation) | 100-fold |

Table 2: In Vivo Pharmacodynamic Responses to Vesatolimod in Humans (Phase 1b Study)

| Dose | Biomarker | Peak Fold Change (from baseline) | Time to Peak | Reference |

| 6 mg | IP-10 (CXCL10) | >3.9 | 24 hours | |

| 6 mg | IL-1RA | >3.9 | 24 hours | |

| 6 mg | I-TAC (CXCL11) | >3.9 | 24 hours | |

| ≥ 4 mg | Interferon-Stimulated Genes (ISGs) | Dose-dependent increase | 24 hours | |

| ≥ 6 mg | Serum IFN-α | Detectable levels | ~24 hours |

Table 3: In Vivo Pharmacodynamic Responses in Chimpanzees

| Oral Dose | Parameter | Mean Peak Serum Level | Time to Peak | Reference |

| 0.3 mg/kg | IFN-α | 66 pg/mL | 8 hours | |

| 1 mg/kg | IFN-α | 479 pg/mL | 8 hours |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize the activity of TLR7 agonists like Vesatolimod.

4.1. TLR7 Reporter Gene Assay

-

Objective: To determine the potency (EC₅₀) of a TLR7 agonist in a controlled cellular system.

-

Cell Line: HEK-293 cells stably transfected with human TLR7 and a reporter gene construct (e.g., NF-κB-inducible secreted embryonic alkaline phosphatase - SEAP, or luciferase).

-

Methodology:

-

Cell Seeding: Plate the HEK-Blue™ hTLR7 cells (or equivalent) in a 96-well plate at a density of 2.5 x 10⁴ to 5 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Preparation: Prepare a serial dilution of Vesatolimod in the appropriate cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM.

-

Cell Stimulation: Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known TLR7 agonist like R848).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

-

Reporter Gene Measurement:

-

For SEAP reporter: Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the cell culture supernatant. Incubate for 1-3 hours at 37°C. Measure the optical density (OD) at 620-655 nm using a spectrophotometer.

-

For luciferase reporter: Lyse the cells and add the luciferase substrate. Measure the luminescence using a luminometer.

-

-

Data Analysis: Plot the reporter gene activity against the logarithm of the agonist concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC₅₀ value.

-

4.2. Cytokine and Chemokine Profiling in Human PBMCs

-

Objective: To quantify the production of cytokines and chemokines by primary human immune cells in response to TLR7 agonist stimulation.

-

Methodology:

-

PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Plate the PBMCs in a 96-well plate at a density of 1 x 10⁶ cells per well in complete RPMI medium.

-

Stimulation: Add serial dilutions of Vesatolimod to the cells. Include a vehicle control.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant. Store at -80°C until analysis.

-

Quantification: Measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) and chemokines (e.g., IP-10, I-TAC) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

-

4.3. Analysis of Immune Cell Activation by Flow Cytometry

-

Objective: To assess the activation status of specific immune cell subsets (e.g., T cells, NK cells) following TLR7 agonist treatment.

-

Methodology:

-

Stimulation: Treat human PBMCs with Vesatolimod as described in the cytokine profiling protocol.

-

Cell Staining: After incubation, harvest the cells and stain with a panel of fluorescently labeled antibodies against cell surface markers. A typical panel might include markers for cell lineage (e.g., CD3 for T cells, CD56 for NK cells) and activation markers (e.g., CD69, HLA-DR).

-

Intracellular Staining (Optional): To measure intracellular cytokine production (e.g., IFN-γ in T cells), add a protein transport inhibitor (e.g., Brefeldin A) for the last few hours of incubation. After surface staining, fix and permeabilize the cells, then stain for intracellular targets.

-

Data Acquisition: Analyze the stained cells using a multi-color flow cytometer.

-

Data Analysis: Gate on the cell populations of interest and quantify the percentage of cells expressing activation markers or the mean fluorescence intensity (MFI) of these markers.

-

Diagram of an Experimental Workflow for In Vitro Characterization

Caption: A general workflow for characterizing the in vitro activity of a TLR7 agonist like Vesatolimod using human PBMCs.

Conclusion

Vesatolimod (GS-9620) is a well-documented TLR7 agonist that activates a MyD88-dependent signaling pathway, leading to the robust production of type I interferons and pro-inflammatory cytokines. This activity is driven by the activation of key transcription factors, IRF7 and NF-κB. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for understanding and evaluating the core mechanism of action of purine analog TLR7 agonists. This information is critical for researchers and drug developers working to harness the therapeutic potential of innate immune activation.

References

- 1. benchchem.com [benchchem.com]

- 2. Toll-Like Receptor 7 Agonist GS-9620 Induces HIV Expression and HIV-Specific Immunity in Cells from HIV-Infected Individuals on Suppressive Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

Vesatolimod (GS-9620): A Technical Guide on its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vesatolimod (GS-9620) is an investigational small molecule that acts as a selective agonist of Toll-like receptor 7 (TLR7).[1][2][3] Developed by Gilead Sciences, it is an orally bioavailable compound designed to modulate the innate and adaptive immune systems.[1][4] Its primary mechanism of action involves the activation of TLR7, which is predominantly expressed on plasmacytoid dendritic cells (pDCs) and B cells, leading to the induction of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This immune activation cascade has positioned vesatolimod as a candidate for therapeutic intervention in chronic viral infections, notably Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV), as well as in oncology.

In the context of HIV, vesatolimod is being explored as a latency-reversing agent (LRA) with the goal of reactivating the latent viral reservoir to enable its clearance by the immune system—a strategy often termed "kick and kill". For HBV, the therapeutic rationale is to stimulate an effective host immune response to control and potentially clear the virus. Preclinical studies in simian immunodeficiency virus (SIV)-infected macaques and woodchuck models of HBV demonstrated promising antiviral activity. However, clinical trial results in humans have been mixed. While generally well-tolerated and demonstrating clear pharmacodynamic effects, vesatolimod has not consistently resulted in clinically significant reductions in the HIV reservoir or HBV surface antigen levels. This technical guide provides a comprehensive overview of the discovery and development of vesatolimod, summarizing key preclinical and clinical data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: TLR7-Mediated Immune Activation

Vesatolimod functions by binding to and activating TLR7, an endosomally located pattern recognition receptor. This activation in pDCs initiates a downstream signaling cascade, culminating in the production of type I interferons and other cytokines. These, in turn, activate a broad range of immune cells, including natural killer (NK) cells, T cells, and phagocytic cells. In HIV, the induced IFN-α is believed to act on latently infected CD4+ T cells, promoting the transcription of latent HIV proviruses.

Preclinical Development

In Vitro Studies

-

HIV Latency Reversal: Vesatolimod demonstrated the ability to reactivate latent proviruses in peripheral blood mononuclear cells (PBMCs) from HIV-1-infected individuals. It also showed antiviral activity in ex vivo HIV-1 infected PBMCs when cells were pre-stimulated with the compound.

-

TLR7 Agonist Activity: Vesatolimod was identified as a potent dihydropteridinone-derived TLR7 agonist with an EC50 of 291 nM.

Animal Models

-

Simian Immunodeficiency Virus (SIV) Models: In SIV-infected rhesus macaques, vesatolimod, when combined with antiretroviral therapy (ART) and broadly neutralizing antibodies (bNAbs) like PGT121, delayed viral rebound after ART interruption. Some animals maintained viral suppression for over six months post-ART cessation. This combination also led to significantly lower levels of SHIV-infected cells in lymph nodes. However, other studies in macaques did not reproduce these virological effects.

-

Hepatitis B (HBV) Woodchuck Model: Preclinical studies in woodchucks, a key model for chronic HBV, showed that vesatolimod monotherapy could induce a potent and sustained antiviral response, significantly reducing viral DNA and surface antigen levels.

Clinical Development

Vesatolimod has been evaluated in multiple clinical trials for both HIV and HBV indications.

Pharmacokinetics and Pharmacodynamics

Vesatolimod exhibits dose-proportional plasma exposure. Immune activation, as measured by the induction of interferon-stimulated genes (ISGs) like ISG15 and cytokines such as IP-10 and IL-1RA, is consistently observed at doses above 4 mg. The median half-life in a Phase 1b trial ranged from 9 to 19 hours. Vesatolimod is metabolized by the CYP3A pathway and is a substrate for P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) transporters.

| Pharmacokinetic Parameter | Value | Study Population |

| Median Half-life (t1/2) | 9 - 19 hours | Adults with HIV on ART |

| Exposure | Dose-proportional increase | Adults with HIV on ART |

| Cmax (with Cobicistat) | 7.5-fold increase | People with virally suppressed HIV on ART receiving 2 mg vesatolimod |

| AUCinf (with Cobicistat) | 4.3-fold increase | People with virally suppressed HIV on ART receiving 2 mg vesatolimod |

| Pharmacodynamic Marker | Observation | Dose |

| Interferon-stimulated gene 15 (ISG15) | Dose-dependent induction | 1-4 mg |

| Interferon gamma-induced protein 10 (IP-10) | >3.9-fold increase 24 hours post-dose | 6 mg |

| Interleukin-1 receptor antagonist (IL-1RA) | >3.9-fold increase 24 hours post-dose | 6 mg |

| Interferon–inducible T-cell alpha chemoattractant (ITAC) | >3.9-fold increase 24 hours post-dose | 6 mg |

Clinical Efficacy

-

HIV: In virally suppressed adults with HIV, vesatolimod did not lead to statistically significant changes in plasma HIV-1 RNA from baseline. In a study of "HIV controllers," vesatolimod was associated with a modest but statistically significant increase in the time to viral rebound after an analytical treatment interruption (ATI) compared to placebo (median 4.1 vs. 3.9 weeks for rebound >50 copies/mL).

-

HBV: In Phase 2 studies of patients with chronic hepatitis B (both on and off nucleos(t)ide analogue therapy), vesatolimod did not result in clinically significant declines in Hepatitis B surface antigen (HBsAg) levels, despite demonstrating on-target pharmacodynamic responses.

Safety and Tolerability

Vesatolimod has been generally well-tolerated in clinical trials. The most common treatment-related adverse events are mild to moderate, transient, influenza-like symptoms, including chills, headache, fatigue, and pyrexia. These symptoms are consistent with the drug's mechanism of action (TLR7-mediated immune activation) and their incidence increases with dose and exposure. No study drug-related serious adverse events leading to discontinuation were reported in a key Phase 1b study.

| Adverse Event (AE) Profile | Vesatolimod Group | Placebo Group | Study (NCT Identifier) |

| Any AE | 64% | 75% | Phase 1b (NCT02858401) |

| Drug-related AEs | 53% | 13% | Phase 1b (NCT03060447) |

| Flu-like AEIs (Pooled Data) | 19% (96/505) | 8% (8/101) | 8 Clinical Studies |

Experimental Protocols & Methodologies

Quantification of Cell-Associated HIV DNA and RNA

-

Objective: To measure the size of the latent HIV reservoir (total HIV DNA) and the level of viral transcription (cell-associated RNA).

-

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) or purified CD4+ T cells are isolated from blood samples using density gradient centrifugation.

-

Nucleic Acid Extraction: DNA and RNA are extracted from the isolated cells.

-

Reverse Transcription (for RNA): Extracted RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Droplet digital PCR (ddPCR) or real-time PCR is used to quantify the number of copies of HIV DNA or cDNA. Results are typically normalized to a housekeeping gene to determine the number of copies per million cells.

-

Pharmacodynamic Biomarker Analysis

-

Objective: To measure the downstream effects of TLR7 stimulation.

-

Methodology:

-

Gene Expression: Whole blood is collected, and mRNA is extracted. The expression of interferon-stimulated genes (e.g., ISG15, MX1, OAS1) is quantified using reverse transcription qPCR.

-

Cytokine Quantification: Serum or plasma is separated from whole blood. Levels of cytokines and chemokines (e.g., IFN-α, IP-10, IL-1RA, ITAC) are quantified using high-sensitivity immunoassays such as Ciraplex assays or ELISA.

-

Immune Cell Phenotyping

-

Objective: To measure the activation status of various immune cell populations.

-

Methodology:

-

Sample Preparation: PBMCs are isolated from whole blood.

-

Staining: Cells are stained with a panel of fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD56 for T cells and NK cells) and activation markers (e.g., CD69, HLA-DR).

-

Flow Cytometry: Multi-color flow cytometry is used to identify and quantify different cell populations and their expression of activation markers.

-

Clinical Trial Workflow with Analytical Treatment Interruption (ATI)

A common trial design to evaluate the efficacy of interventions aimed at achieving HIV remission involves a carefully monitored cessation of standard antiretroviral therapy.

Conclusion

Vesatolimod is a potent and selective oral TLR7 agonist that has been extensively studied for its immunomodulatory effects in chronic viral infections. Its development has provided significant insights into the role of TLR7 activation in human immunity. While it has consistently demonstrated on-target pharmacodynamic activity, translating this immune activation into durable clinical efficacy for HIV remission or HBV functional cure has proven challenging. The transient, dose-related flu-like symptoms are a manageable but notable aspect of its safety profile, reflecting its mechanism of action. Future research may focus on optimizing dosing strategies or exploring vesatolimod as part of combination regimens with other immunomodulators, therapeutic vaccines, or broadly neutralizing antibodies to achieve synergistic effects and overcome the hurdles to curing chronic viral diseases.

References

An In-depth Technical Guide to the GS-9620 Signaling Pathway in Plasmacytoid Dendritic Cells (pDCs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway initiated by GS-9620, a potent and selective Toll-like receptor 7 (TLR7) agonist, in plasmacytoid dendritic cells (pDCs). It details the molecular cascade from receptor engagement to cellular response, presents quantitative data on pDC activation, outlines relevant experimental protocols, and includes visualizations of the key pathways and workflows.

Introduction to GS-9620 and Plasmacytoid Dendritic Cells

Plasmacytoid dendritic cells are a specialized subset of immune cells that serve as sentinels of the innate immune system.[1] They are characterized by their remarkable ability to produce vast quantities of type I interferons (IFN-α/β) in response to viral nucleic acids.[1][2] This is primarily mediated by their expression of endosomal Toll-like receptors, particularly TLR7 and TLR9, which recognize single-stranded RNA and CpG-containing DNA, respectively.[1][2]

GS-9620 (Vesatolimod) is a small molecule agonist of TLR7 that is orally bioavailable. Its activation of TLR7 on pDCs triggers a cascade of downstream signaling events, leading to the production of type I interferons and other pro-inflammatory cytokines, as well as the upregulation of co-stimulatory molecules. This potent immune activation makes GS-9620 a molecule of interest for therapeutic applications in chronic viral infections and oncology.

The GS-9620 Signaling Pathway in pDCs

The engagement of TLR7 by GS-9620 within the endosomal compartment of pDCs initiates a signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. This pathway can be broadly divided into two major branches: one leading to the production of type I interferons and the other to the expression of pro-inflammatory cytokines and chemokines.

2.1. MyD88-Dependent Signaling

Upon GS-9620 binding, TLR7 recruits MyD88, which in turn recruits members of the IL-1 receptor-associated kinase (IRAK) family, such as IRAK4 and IRAK1. This leads to the formation of a signaling complex that includes TNF receptor-associated factor 6 (TRAF6), a key E3 ubiquitin ligase.

2.2. Activation of Interferon Regulatory Factor 7 (IRF7)

pDCs constitutively express high levels of interferon regulatory factor 7 (IRF7), the master regulator of type I IFN production. Following the formation of the MyD88-IRAK-TRAF6 complex, TRAF6 catalyzes the K63-linked polyubiquitination of IRF7. This modification, along with phosphorylation by kinases such as IκB kinase α (IKKα), leads to the activation and nuclear translocation of IRF7. In the nucleus, IRF7 drives the transcription of type I interferon genes, most notably IFN-α.

2.3. Activation of NF-κB and MAPK Pathways

The signaling complex involving TRAF6 also activates the TAK1 (transforming growth factor-β-activated kinase 1) protein kinase. TAK1 is a member of the mitogen-activated protein kinase (MAPK) kinase kinase family and is crucial for the activation of both the nuclear factor-κB (NF-κB) and MAPK pathways. Activation of NF-κB leads to the transcription of genes encoding pro-inflammatory cytokines such as TNF-α and IL-6.

2.4. Role of the PI3K-Akt Pathway

GS-9620 stimulation of pDCs also leads to the activation of the phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway. This pathway is involved in regulating various cellular processes, including cell survival and cytokine production. The phosphorylation of Akt occurs with slightly slower kinetics compared to NF-κB phosphorylation following GS-9620 treatment.

References

Preclinical Studies of Vesatolimod (GS-9620) in HBV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of vesatolimod (GS-9620), an oral Toll-like Receptor 7 (TLR7) agonist, for the treatment of chronic Hepatitis B (CHB). Vesatolimod is an immunomodulator designed to activate the host's innate and adaptive immune systems to eliminate Hepatitis B Virus (HBV) infected cells.[1] While its potent preclinical efficacy did not translate into clinical success in human trials, the data from animal studies offer critical insights into the mechanism of TLR7 agonism and its potential as an antiviral strategy.[1]

Core Mechanism of Action: TLR7 Agonism

Vesatolimod is a selective small molecule that binds to and activates TLR7, a pattern-recognition receptor primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells.[2] This activation is a key step in initiating an antiviral immune response. The signaling cascade begins with vesatolimod binding to TLR7 within the endosome of these immune cells. This triggers a conformational change, leading to the recruitment of the adaptor protein MyD88. A signaling complex is formed, which ultimately leads to the activation and nuclear translocation of Interferon Regulatory Factor 7 (IRF7).[3] In the nucleus, IRF7 transactivates the production of Type I interferons (IFN-α/β) and other crucial cytokines and chemokines.[4] These secreted factors then act in a paracrine manner to induce a broad antiviral state, stimulating the activity of natural killer (NK) cells, cytotoxic T lymphocytes, and other immune effectors that target and clear HBV-infected hepatocytes.

Preclinical Efficacy in Animal Models

The most compelling evidence for vesatolimod's antiviral activity comes from studies in chimpanzees and woodchucks, two key animal models for studying HBV infection.

-

Chimpanzee Model: Chimpanzees are the only non-human primate fully susceptible to HBV, closely mimicking the human course of infection. In a pivotal study, chronically HBV-infected chimpanzees were treated with vesatolimod. Short-term oral administration resulted in a potent and durable suppression of both serum and liver HBV DNA. The mean maximum reduction in viral DNA was 2.2 logs, and this suppression persisted for months after treatment ended. Significant reductions in serum levels of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg) were also observed. This antiviral effect was associated with the induction of intrahepatic IFN-stimulated genes (ISGs), activation of NK cells and lymphocyte subsets, and the formation of T and B cell aggregates within the liver, suggesting a robust, localized immune response.

-

Woodchuck Model: The woodchuck and its native woodchuck hepatitis virus (WHV) serve as another valuable model for chronic hepadnaviral infection and associated liver cancer. Studies in this model also demonstrated that vesatolimod could induce a strong and sustained antiviral response, significantly reducing viral DNA and surface antigen levels. The potent effects seen in woodchucks, which were not replicated in human trials, have led to speculation that vesatolimod may activate TLR8 in addition to TLR7 at the higher doses used in this model, contributing to the enhanced efficacy. This hypothesis is supported by studies showing that a selective TLR8 agonist, GS-9688 (selgantolimod), also induces a sustained antiviral response in woodchucks.

-

In Vitro and Mouse Models: In vitro studies using primary human hepatocytes (PHH) showed that the antiviral effect of vesatolimod is mediated by Type I IFN, which is produced by immune cells. Conditioned media from vesatolimod-treated immune cells could suppress HBV replication in infected hepatocytes and enhance the presentation of viral antigens. While standard mice are not susceptible to HBV, various humanized mouse models have been developed to study specific aspects of the infection and immune response.

Quantitative Data from Key Preclinical Studies

The tables below summarize the significant quantitative outcomes from the primary preclinical investigations of vesatolimod in relevant animal models.

Table 1: Vesatolimod Efficacy in Chronically HBV-Infected Chimpanzees

| Parameter | Dosing Regimen | Mean Maximum Reduction | Key Immunological Findings | Reference |

| Serum HBV DNA | 1 mg/kg then 2 mg/kg, 3x/week for two 4-week cycles | 2.2 log10 | Induction of IFN-α, cytokines, and chemokines. | |

| Serum HBsAg | Same as above | 61% reduction from baseline (in high-titer animal) | Activation of ISGs, NK cells, and lymphocyte subsets. | |

| Serum HBeAg | Same as above | 93% reduction from baseline (in high-titer animal) | Formation of intrahepatic T and B cell aggregates. |

Table 2: Vesatolimod and TLR Agonist Efficacy in the Woodchuck Model

| Compound | Animal Model | Key Antiviral Outcomes | Notes | Reference |

| Vesatolimod (GS-9620) | Chronic WHV-Infected Woodchucks | Prolonged suppression of serum viral DNA and antigens. | Efficacy not replicated in human trials, possibly due to dose differences and potential off-target TLR8 activation. | |

| Selgantolimod (GS-9688) | Chronic WHV-Infected Woodchucks | >5 log10 reduction in serum viral load; WHsAg reduced to undetectable levels in 50% of animals. | Demonstrates the potent antiviral potential of TLR8 agonism in this model. |

Experimental Protocols: Chimpanzee Efficacy Study

The methodology employed in the seminal chimpanzee study provides a framework for evaluating immunomodulatory agents for HBV.

-

Animal Model: Three chimpanzees with chronic HBV infection were used in the therapeutic evaluation.

-

Dosing Regimen: Vesatolimod (GS-9620) was administered orally three times per week. The study consisted of two 4-week treatment cycles separated by a 1-week rest period.

-

Cycle 1: 1 mg/kg for 4 weeks.

-

Cycle 2: 2 mg/kg for 4 weeks.

-

-

Efficacy Assessments:

-

Viral Load: Serum and liver HBV DNA were quantified using quantitative polymerase chain reaction (qPCR).

-

Antigens: Serum HBsAg and HBeAg levels were measured by enzyme-linked immunosorbent assay (ELISA).

-

-

Pharmacodynamic Assessments: A range of assays were used to measure the biological response to the drug.

-

Gene Expression: The induction of interferon-stimulated genes (ISGs) in peripheral blood mononuclear cells (PBMCs) and liver tissue was measured by RNA sequencing and qPCR.

-

Cytokine & Chemokine Levels: Serum levels of IFN-α and other immune mediators were quantified.

-

Immune Cell Activation: Activation of lymphocyte and NK cell subsets was assessed by flow cytometry.

-

Immunohistochemistry: Liver biopsies were analyzed to detect viral antigens and infiltrating immune cells.

-

-

Safety Monitoring: Clinical pathology parameters, including blood counts and serum chemistry, were monitored throughout the study to assess safety and tolerability.

Logical Framework: From Drug to Antiviral Effect

The preclinical data support a clear cause-and-effect relationship between the administration of vesatolimod and the subsequent control of HBV infection in animal models.

Conclusion and Future Directions

Preclinical studies in chimpanzee and woodchuck models demonstrated that the TLR7 agonist vesatolimod could induce a potent, deep, and sustained antiviral response against chronic hepadnavirus infection. The mechanism involves the induction of a Type I interferon response and the activation of both innate and adaptive immune effector cells, leading to the suppression of viral replication and clearance of infected cells.

Despite this robust preclinical proof-of-concept, vesatolimod failed to produce clinically significant declines in HBsAg in Phase 2 human trials. The discrepancy between the potent effects in animal models and the lack of clinical efficacy is likely multifactorial, potentially involving differences in TLR7 expression and signaling pathways between species, host immune tolerance, and the use of significantly lower, better-tolerated doses in humans.

Nevertheless, the preclinical data for vesatolimod were invaluable. They provided the first clear evidence that activating the TLR7 pathway could profoundly impact a chronic HBV infection. This work has paved the way for the development of new and potentially more potent immunomodulators, including agonists for TLR8 and other innate immune receptors, as part of combination strategies aimed at achieving a functional cure for HBV.

References

Vesatolimod (GS-9620): A Technical Guide for HIV Cure Research

An In-depth Analysis of a Potent Toll-Like Receptor 7 Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vesatolimod (GS-9620) is an investigational, orally bioavailable small molecule that functions as a selective and potent agonist of Toll-like receptor 7 (TLR7).[1] In the landscape of HIV cure research, vesatolimod is being explored primarily as a latency-reversing agent (LRA).[1] The fundamental strategy behind its use is to reactivate the latent HIV reservoir that persists in individuals on antiretroviral therapy (ART), thereby exposing the infected cells to immune-mediated clearance.[1] This technical guide provides a comprehensive overview of vesatolimod, detailing its mechanism of action, summarizing preclinical and clinical data, and outlining the key experimental protocols employed in its evaluation.

Mechanism of Action: TLR7-Mediated Immune Activation and Latency Reversal

Vesatolimod's therapeutic potential in HIV cure strategies stems from its ability to activate TLR7, a pattern recognition receptor predominantly expressed on plasmacytoid dendritic cells (pDCs) and B cells.[1][2] TLR7 plays a pivotal role in the innate immune response to single-stranded RNA viruses.

Upon oral administration, vesatolimod stimulates TLR7 within the endosomes of these immune cells, initiating a downstream signaling cascade. This cascade leads to the activation of key transcription factors, notably Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB). The activation of these transcription factors culminates in the production of type I interferons (IFN-α/β) and a host of pro-inflammatory cytokines.

The reversal of HIV latency by vesatolimod is thought to be an indirect effect mediated by the surge of IFN-α. This IFN-α, primarily produced by pDCs, acts on latently infected CD4+ T cells, inducing a series of events that promote the transcription of latent HIV proviruses. This "kick" phase of the "kick and kill" strategy aims to make the viral reservoir visible to the immune system.

Beyond latency reversal, vesatolimod-induced immune activation may also contribute to the "kill" phase. The production of cytokines and chemokines can enhance the function of various immune cells, including natural killer (NK) cells and HIV-specific CD8+ T cells, which are crucial for eliminating infected cells.

Preclinical Evaluation in SIV/SHIV Macaque Models

The rhesus macaque model of Simian Immunodeficiency Virus (SIV) or Simian-Human Immunodeficiency Virus (SHIV) infection is a cornerstone for the preclinical assessment of HIV cure strategies. Vesatolimod has been evaluated in these models, often in combination with other therapeutic modalities.

In some studies involving SIV-infected macaques on ART, administration of vesatolimod or a related compound led to transient increases in plasma viral load, suggesting latency reversal. These studies also reported reductions in viral DNA in blood and tissues and, in some animals, extended viral remission after treatment cessation. However, other studies in SIV or SHIV-infected macaques on ART did not observe a measurable induction of virus expression. These discrepancies may be attributable to differences in study design, such as the timing of ART initiation, the duration of treatment before vesatolimod administration, and the sensitivity of virologic assays.

Combination strategies have shown more consistent promise. In SHIV-infected rhesus monkeys, the combination of vesatolimod with a therapeutic vaccine and a broadly neutralizing antibody (bNAb) resulted in delayed viral rebound and post-rebound virologic control in a significant portion of the animals after ART discontinuation. Similarly, combining vesatolimod with bNAbs alone prevented viral rebound in a substantial number of subjects. These preclinical findings provide a strong rationale for exploring combination therapies in human clinical trials.

Clinical Trial Data in Humans

Vesatolimod has been evaluated in several Phase 1b clinical trials in virally suppressed people living with HIV (PLWH) on ART. These studies have primarily focused on safety, pharmacokinetics, and pharmacodynamics.

Safety and Tolerability

Across multiple studies, vesatolimod has been generally well-tolerated at doses ranging from 1 to 12 mg administered orally every other week. The most common drug-related adverse events are mild, transient flu-like symptoms, including chills, headache, and fatigue, which are consistent with its mechanism of immune activation. These symptoms typically resolve within a day and do not necessarily occur with each dose. No study drug-related serious adverse events or discontinuations due to adverse events have been consistently reported.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic analyses have shown that plasma exposures of vesatolimod increase in a dose-proportional manner. The median half-life of vesatolimod ranges from approximately 9 to 19 hours.

Pharmacodynamic assessments have demonstrated clear evidence of immune stimulation, particularly at doses above 4 mg. This is characterized by:

-

Induction of Interferon-Stimulated Genes (ISGs): A sensitive indicator of vesatolimod's activity.

-

Increased Cytokine and Chemokine Levels: Peak elevations of molecules like IP-10, IL-1RA, and ITAC have been observed 24 hours post-dose.

-

Lymphocyte Activation: Vesatolimod treatment has been shown to induce a concentration-dependent increase in CD8+ T-cell activation. In a study of PBMCs from HIV+ donors, vesatolimod led to an increase in HIV-specific CD8+ T-cell activation in a majority of donors.

Virologic and Reservoir Effects

In clinical trials of vesatolimod monotherapy, there have been no statistically significant changes from baseline in plasma HIV-1 RNA, meaning it did not consistently induce viral "blips".

However, more nuanced effects on the viral reservoir and rebound kinetics have been observed. In a study of HIV controllers on ART, vesatolimod was associated with a modest but statistically significant increase in the time to viral rebound after an analytical treatment interruption (ATI). The median time to rebound to >50 copies/mL was 4.1 weeks in the vesatolimod group compared to 3.9 weeks for placebo. For rebound to >200 copies/mL, the median time was 5 weeks for vesatolimod versus 4 weeks for placebo. Furthermore, this study observed a significant decrease in the frequency of cells harboring intact proviral DNA in the vesatolimod group.

Data Presentation

Table 1: Summary of Key Quantitative Data from Vesatolimod Clinical Trials

| Parameter | Study Population | Vesatolimod Dose | Key Findings | Reference |

| Safety | Virally suppressed PLWH on ART | 1-12 mg | Generally well-tolerated; no drug-related serious adverse events. Most common adverse events were mild, transient flu-like symptoms. | |

| Pharmacokinetics | Virally suppressed PLWH on ART | 1-12 mg | Dose-proportional plasma exposure; median half-life of 9-19 hours. | |

| Pharmacodynamics | Virally suppressed PLWH on ART | ≥ 4 mg | Consistent induction of ISGs, cytokines (e.g., >3.9-fold increase in IP-10, IL-1RA, ITAC at 6 mg), and lymphocyte activation. | |

| CD8+ T-cell Activation | PBMCs from virally suppressed HIV+ donors | In vitro treatment | Concentration-dependent increase in CD8+ T-cell activation (up to 88%); increase in HIV-specific CD8+ T-cell activation in 20 of 31 donors (max 20.8%). | |

| Plasma HIV-1 RNA | Virally suppressed PLWH on ART | 1-12 mg | No statistically significant changes from baseline. | |

| Time to Viral Rebound (>200 copies/mL) | HIV controllers on ART | Not specified | Median of 5 weeks vs. 4 weeks for placebo. | |

| Intact Proviral DNA | HIV controllers on ART | Not specified | Significant decrease in the estimated frequency of cells with intact provirus in the vesatolimod group. |

Experimental Protocols

General Clinical Trial Workflow with Analytical Treatment Interruption (ATI)

Clinical trials evaluating vesatolimod as part of an HIV cure strategy often involve an ATI to assess its effect on viral rebound.

An ATI is a critical component of HIV cure trials, allowing researchers to determine if an intervention can induce treatment-free remission or long-term viral control. Modern ATI trial designs incorporate frequent viral load monitoring to minimize risks associated with prolonged viremia.

Quantification of the HIV Reservoir

A suite of specialized assays is used to quantify the latent HIV reservoir and measure the effects of LRAs like vesatolimod.

The IPDA is a high-throughput method designed to quantify the size of the HIV reservoir by specifically measuring proviruses that are likely to be replication-competent.

-

Principle: This assay uses multiplex droplet digital PCR (ddPCR) to simultaneously target multiple conserved regions across the HIV genome (e.g., the packaging signal [Ψ] and a region within the env gene). By requiring the presence of both targets on a single DNA molecule, the assay can distinguish intact proviruses from the vast majority of defective ones that have deletions in these critical regions.

-

Methodology Outline:

-

Genomic DNA (gDNA) Isolation: gDNA is carefully extracted from patient PBMCs or CD4+ T cells using methods optimized to minimize shearing, which is critical for the accurate quantification of intact proviruses.

-

Multiplex ddPCR: The extracted gDNA is partitioned into thousands of nanodroplets. A multiplex PCR reaction containing primers and probes for the different HIV target regions is performed.

-

Data Analysis: Droplets are analyzed by flow cytometry to determine which are positive for one or both fluorescent signals. The number of double-positive droplets corresponds to the number of intact proviruses.

-

Normalization: The results are normalized to the number of cells assayed, which is determined by a separate ddPCR reaction targeting a host reference gene (e.g., RPP30).

-

The QVOA is considered a "gold standard" for measuring the replication-competent HIV reservoir.

-

Principle: This is a culture-based assay that measures the frequency of latently infected cells that can be induced to produce replication-competent virus ex vivo.

-

Methodology Outline:

-

Cell Isolation: Resting CD4+ T cells are isolated from a large blood sample from a PLWH on suppressive ART.

-

Limiting Dilution: The isolated cells are plated in a limiting dilution series.

-

Cellular Activation: The cells in each well are maximally stimulated (e.g., with phytohemagglutinin [PHA] or anti-CD3/CD28 antibodies) to reverse latency.

-

Co-culture and Viral Expansion: The activated cells are co-cultured with uninfected "feeder" cells (e.g., CD8-depleted PHA-blasts from an uninfected donor or a permissive cell line like MOLT-4/CCR5) that can be infected by any virus produced, allowing for amplification of the viral signal.

-

Detection of Viral Outgrowth: After a period of culture (typically 14-21 days), the supernatant from each well is tested for the presence of HIV, usually by detecting the p24 antigen via ELISA or by quantifying HIV RNA.

-

Calculation of Frequency: The frequency of latently infected cells, reported as Infectious Units Per Million (IUPM) cells, is calculated using maximum likelihood statistical methods based on the number of positive wells at each cell dilution.

-

These assays measure the total amount of viral genetic material within a population of cells.

-

Principle: Quantitative PCR (qPCR) or ddPCR is used to quantify the number of copies of HIV DNA or RNA in a sample of purified cellular nucleic acids.

-

Methodology Outline:

-

Nucleic Acid Extraction: Total nucleic acids (both DNA and RNA) are extracted from a known number of patient cells (e.g., PBMCs).

-

Reverse Transcription (for RNA): For RNA quantification, the extracted nucleic acid is treated with DNase to remove any contaminating DNA, and then the RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR/ddPCR: The DNA (or cDNA) is then used as a template in a PCR reaction with primers and a probe targeting a conserved region of the HIV genome (e.g., pol or the Long Terminal Repeat [LTR]).

-

Quantification and Normalization: A standard curve is used to determine the number of HIV copies in the sample. This value is then normalized to the amount of input cellular DNA (often determined by amplifying a single-copy host gene like CCR5 or albumin) and is typically expressed as copies per million cells.

-

Future Directions and Conclusion

Vesatolimod has demonstrated a favorable safety profile and consistent immune-activating effects in clinical trials. While it does not appear to be a potent latency-reversing agent on its own, its ability to modulate the immune system and its modest effect on delaying viral rebound and reducing the intact proviral reservoir suggest it may be a valuable component of combination therapies for an HIV cure.

Current and future research will continue to explore vesatolimod in combination with other interventions, such as therapeutic vaccines and bNAbs, with the goal of enhancing viral clearance and achieving sustained virologic control after treatment interruption. The detailed experimental protocols and quantitative data summarized in this guide are intended to support researchers in designing and interpreting robust studies to further elucidate the role of vesatolimod in the quest for an HIV cure.

References

The Sentinel Within: A Technical Guide to the Role of TLR7 in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Toll-like receptor 7 (TLR7) stands as a critical sentinel of the innate immune system, primarily tasked with the detection of single-stranded viral RNA (ssRNA). Its activation triggers a potent cascade of signaling events, culminating in the production of type I interferons and other pro-inflammatory cytokines essential for antiviral defense. However, the dysregulation of TLR7 signaling is intimately linked to the pathogenesis of autoimmune diseases, making it a key target for therapeutic intervention. This technical guide provides an in-depth exploration of the core functions of TLR7, its signaling pathways, and its multifaceted role in health and disease. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in immunology and drug development.

Introduction to TLR7: A Key Player in Nucleic Acid Sensing

Toll-like receptors (TLRs) are a class of pattern recognition receptors (PRRs) that recognize conserved molecular patterns associated with pathogens. TLR7, along with TLR3, TLR8, and TLR9, belongs to a subfamily of endosomal TLRs specialized in detecting nucleic acids. The primary ligand for TLR7 is ssRNA, a common molecular signature of viral replication. Upon binding to its ligand, TLR7 initiates a signaling cascade that is pivotal in orchestrating the initial innate immune response to viral infections.

Cellular Localization and Ligand Recognition

TLR7 is predominantly expressed in the endosomal compartments of various immune cells, most notably plasmacytoid dendritic cells (pDCs) and B cells. This intracellular localization is a crucial mechanism to prevent the recognition of self-RNA and subsequent autoimmune reactions. The recognition of viral ssRNA by TLR7 is sequence-dependent, with a preference for guanosine- and uridine-rich sequences. In addition to natural viral RNA, several synthetic small molecules, such as imiquimod and resiquimod (R848), are potent TLR7 agonists and are utilized both as research tools and therapeutic agents.

The TLR7 Signaling Pathway

Upon ligand binding within the endosome, TLR7 undergoes a conformational change, leading to its dimerization. This initiates the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88). The formation of the TLR7-MyD88 complex triggers a downstream signaling cascade involving members of the IL-1 receptor-associated kinase (IRAK) family, namely IRAK4, IRAK1, and IRAK2, and subsequent recruitment of TRAF6 (TNF receptor-associated factor 6) and TRAF3.

This signaling complex ultimately leads to the activation of two major downstream pathways:

-

The NF-κB Pathway: Activation of the IKK complex (IκB kinase) leads to the phosphorylation and degradation of IκBα, allowing the nuclear translocation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). NF-κB then drives the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

-

The IRF7 Pathway: A complex containing TRAF6, TRAF3, IKKα, and IRAK1 activates the transcription factor IRF7 (interferon regulatory factor 7). Phosphorylated IRF7 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons (IFN-α and IFN-β).

TLR7 Signaling Cascade

Role of TLR7 in Innate Immunity

Antiviral Immunity

The primary function of TLR7 is to mount a rapid and robust defense against viral pathogens. The production of type I interferons is central to this response. IFNs induce an antiviral state in neighboring cells, limiting viral spread, and enhance the cytotoxic activity of natural killer (NK) cells and CD8+ T cells, which are crucial for clearing virally infected cells. TLR7 activation also promotes the maturation of dendritic cells, enhancing their ability to present viral antigens and initiate an adaptive immune response. The importance of TLR7 in antiviral immunity has been demonstrated in various viral infections, including influenza, HIV, and coronaviruses such as SARS-CoV-2.[1]

Role in Autoimmunity

While essential for host defense, aberrant activation of TLR7 by self-derived nucleic acids can lead to the development of autoimmune diseases, particularly systemic lupus erythematosus (SLE). In SLE, immune complexes containing self-RNA can be internalized by pDCs and B cells, leading to chronic TLR7 stimulation. This results in the persistent production of type I interferons, which contributes to the breakdown of immune tolerance and the production of autoantibodies. Genetic evidence, including the association of TLR7 gene duplication with lupus-like disease in mice, underscores the critical role of tightly regulated TLR7 expression and signaling in maintaining immune homeostasis.

Quantitative Data on TLR7-Mediated Cytokine Production

The activation of TLR7 in different immune cell populations elicits distinct cytokine profiles. The following tables summarize quantitative data on cytokine production following stimulation with various TLR7 agonists.

Table 1: Cytokine Production by Human PBMCs Stimulated with R848

| Cytokine | Concentration (pg/mL) - 24h Stimulation | Concentration (pg/mL) - 48h Stimulation |

| IFN-α | 1,000 - 10,000 | 500 - 5,000 |

| TNF-α | 500 - 2,000 | 200 - 1,000 |

| IL-6 | 1,000 - 5,000 | 500 - 2,500 |

| IL-10 | 100 - 500 | 200 - 800 |

| IL-12p70 | 50 - 200 | 20 - 100 |

Data represents a typical range of responses and can vary significantly between donors.

Table 2: Cytokine Production by Murine Macrophages (J774A.1) Stimulated with Loxoribine

| Cytokine | Concentration (ng/mL) - 24h Stimulation |

| TNF-α | 5 - 15 |

| IL-6 | 10 - 30 |

| IL-12p40 | 1 - 5 |

Concentrations are approximate and can vary based on experimental conditions.

Experimental Protocols

In Vitro Stimulation of Human pDCs with a TLR7 Agonist

This protocol describes the isolation and stimulation of human plasmacytoid dendritic cells (pDCs) to assess TLR7-mediated cytokine production.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

pDC isolation kit (e.g., magnetic-activated cell sorting - MACS)[2][3]

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

TLR7 agonist (e.g., Imiquimod at 5 µg/mL or R848 at 1 µM)

-

Recombinant human IL-3 (10 ng/mL)

-

96-well U-bottom culture plates

-

ELISA kit for human IFN-α

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Isolate pDCs from PBMCs using a pDC isolation kit according to the manufacturer's instructions. Purity should be assessed by flow cytometry (staining for CD123 and BDCA-2/CD303).

-

Resuspend purified pDCs in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Add recombinant human IL-3 to the cell suspension to a final concentration of 10 ng/mL to support pDC survival.

-

Plate 100 µL of the pDC suspension (1 x 10^5 cells) into the wells of a 96-well U-bottom plate.

-

Add 100 µL of medium containing the TLR7 agonist (e.g., Imiquimod at a final concentration of 5 µg/mL) or a vehicle control.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

After incubation, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the supernatant for cytokine analysis.

-

Quantify the concentration of IFN-α in the supernatant using a human IFN-α ELISA kit, following the manufacturer's protocol.

Co-Immunoprecipitation of Endogenous TLR7 and MyD88

This protocol details the co-immunoprecipitation of TLR7 and its adaptor protein MyD88 from a human dendritic cell line (e.g., GEN2.2) to demonstrate their interaction upon TLR7 stimulation.

Materials:

-

GEN2.2 cell line

-

TLR7 agonist (e.g., R848 at 1 µM)

-

Lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease and phosphatase inhibitors)

-

Anti-TLR7 antibody for immunoprecipitation (IP)

-

Anti-MyD88 antibody for Western blotting

-

Protein A/G magnetic beads

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Culture GEN2.2 cells to a sufficient density (e.g., 1-5 x 10^7 cells per IP).

-

Stimulate the cells with R848 (1 µM) for 30 minutes at 37°C. A non-stimulated control should be included.

-

Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer for 30 minutes on ice.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

-

Incubate the pre-cleared lysates with the anti-TLR7 antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Wash the beads three to five times with ice-cold lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-MyD88 antibody, followed by a secondary HRP-conjugated antibody.

-

Detect the protein bands using a chemiluminescence detection system. A band corresponding to the molecular weight of MyD88 in the TLR7 IP lane from stimulated cells would indicate an interaction.

Flow Cytometry Analysis of pDC Activation

This protocol outlines a method for identifying and assessing the activation status of human pDCs following TLR7 agonist stimulation using flow cytometry.

Materials:

-

Human PBMCs

-

TLR7 agonist (e.g., R848 at 1 µM)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies: anti-Lineage cocktail (CD3, CD14, CD16, CD19, CD20, CD56)-FITC, anti-HLA-DR-PerCP, anti-CD123-PE, anti-CD86-APC

-

Viability dye (e.g., 7-AAD)

Procedure:

-

Isolate human PBMCs and resuspend them in complete RPMI medium.

-

Stimulate 1 x 10^6 PBMCs with R848 (1 µM) or a vehicle control for 18-24 hours at 37°C.

-

Harvest the cells and wash them with FACS buffer.

-

Stain the cells with the viability dye according to the manufacturer's instructions.

-

Wash the cells and then stain with the fluorochrome-conjugated antibodies against surface markers for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer and resuspend them in 300-500 µL of FACS buffer for analysis.

-

Acquire the samples on a flow cytometer.

-

Gating Strategy: a. Gate on single cells using FSC-A vs FSC-H. b. Gate on live cells using the viability dye. c. From the live, single-cell population, gate on HLA-DR+ and Lineage- cells. d. Within this gate, identify pDCs as CD123+ cells. e. Analyze the expression of the activation marker CD86 on the gated pDC population. An increase in the percentage of CD86+ pDCs or the mean fluorescence intensity (MFI) of CD86 in the stimulated sample compared to the control indicates pDC activation.

Experimental Workflow for Studying TLR7 Activation

TLR7 as a Therapeutic Target

The dual role of TLR7 in immunity makes it an attractive target for therapeutic modulation.

-

TLR7 Agonists: In the context of cancer and chronic viral infections, TLR7 agonists are being developed as immunopotentiators to enhance antitumor and antiviral immunity. By activating TLR7, these agents can stimulate a robust type I interferon response and promote the activation of cytotoxic immune cells. Targeted delivery of TLR7 agonists to the tumor microenvironment is a promising strategy to maximize their therapeutic efficacy while minimizing systemic side effects.[4][5]

-

TLR7 Antagonists: Conversely, in autoimmune diseases such as SLE, inhibiting TLR7 signaling is a key therapeutic goal. The development of small molecule antagonists or inhibitory antibodies that block TLR7 activation could prevent the chronic production of type I interferons and subsequent autoimmune pathology.

Conclusion

TLR7 is a central component of the innate immune system, playing a critical role in the defense against viral infections. Its ability to recognize viral ssRNA and initiate a potent interferon-mediated response highlights its importance in host immunity. However, the fine line between protective immunity and autoimmunity underscores the necessity of tightly regulating TLR7 signaling. A thorough understanding of the molecular mechanisms governing TLR7 activation and its downstream consequences is paramount for the development of novel therapeutics aimed at either augmenting its function for immunotherapy or inhibiting it for the treatment of autoimmune disorders. The experimental approaches detailed in this guide provide a framework for researchers to further unravel the complexities of TLR7 biology and translate these findings into clinical applications.

References

GS-9620 (Vesatolimod) as a Vaccine Adjuvant: A Technical Guide

Introduction

GS-9620, also known as Vesatolimod, is a potent and selective, orally bioavailable small molecule agonist of Toll-like receptor 7 (TLR7).[1][2][3] TLR7 is a critical pattern recognition receptor within the innate immune system, primarily involved in the detection of single-stranded viral RNA.[1] By mimicking this natural trigger, GS-9620 activates a powerful innate immune response, making it a subject of extensive research as a vaccine adjuvant. Adjuvants are substances that enhance the magnitude and quality of the immune response to a co-administered antigen.[4] This guide provides an in-depth technical overview of GS-9620's mechanism of action, its immunological effects, and the experimental protocols used for its evaluation as a vaccine adjuvant, tailored for researchers and drug development professionals.

Core Mechanism of Action: TLR7 Agonism

The primary mechanism of GS-9620 involves the activation of TLR7, which is located within the endosomes of various immune cells, most notably plasmacytoid dendritic cells (pDCs) and B cells. Upon binding, GS-9620 initiates a downstream signaling cascade.

Signaling Pathway:

-

Binding and Receptor Dimerization: GS-9620 binds to TLR7 in the endosomal compartment.

-

MyD88 Recruitment: This binding event leads to the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein.

-

IRAK and TRAF6 Activation: MyD88 subsequently recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, which in turn activates TNF receptor-associated factor 6 (TRAF6).

-

Transcription Factor Activation: This cascade culminates in the activation of key transcription factors, including interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB).

-

Cytokine and Interferon Production: These transcription factors translocate to the nucleus, driving the expression of a wide array of genes, most significantly those for type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.

Immunological Consequences of TLR7 Activation

The production of interferons and cytokines orchestrated by GS-9620 creates a potent pro-inflammatory environment that bridges the innate and adaptive immune systems, thereby enhancing the response to a vaccine antigen.

-

Activation of Antigen-Presenting Cells (APCs): GS-9620 directly activates pDCs, the most potent producers of IFN-α. This IFN-α, in turn, promotes the maturation and activation of conventional dendritic cells and macrophages, leading to enhanced antigen uptake, processing, and presentation to T cells.

-

Enhancement of T Cell Responses: The cytokine milieu induced by GS-9620, particularly the production of IL-12, promotes the differentiation of naive T helper cells into a T helper 1 (Th1) phenotype. Th1 responses are critical for cell-mediated immunity against intracellular pathogens like viruses. This includes the robust activation of cytotoxic T lymphocytes (CD8+ T cells) capable of killing infected cells.

-

Stimulation of Humoral Immunity: TLR7 activation can directly stimulate B cells, promoting their proliferation, differentiation into plasma cells, and antibody production. The Th1-polarizing environment also influences antibody isotype switching.

-

Activation of Innate Effector Cells: GS-9620 leads to the activation of Natural Killer (NK) cells, which play a crucial role in the early control of viral infections by eliminating infected cells.

Quantitative Data from Preclinical and Clinical Studies

The adjuvant effects of GS-9620 and other TLR7 agonists have been demonstrated in various models. While many clinical studies focus on its therapeutic potential for chronic infections like HBV and HIV, the immunological data generated are highly relevant to its role as a vaccine adjuvant.

Table 1: Preclinical Immunogenicity and Efficacy Data

| Study Model | Antigen/Pathogen | GS-9620/TLR7 Agonist Dose | Key Outcome | Fold Increase/Magnitude | Reference |

|---|---|---|---|---|---|

| Chimpanzee | Hepatitis B Virus (HBV) | 1-2 mg/kg (oral) | Reduction in serum HBV DNA | Mean max reduction of 2.2 logs | |

| Pig | CRM197 (diphtheria toxoid) | 20 µg (IM) | Anti-CRM antibody concentration | 875-fold increase vs. antigen alone | |

| Mouse | Foot-and-Mouth Disease Virus (FMDV) | Not specified | Early protection against lethal challenge | Combination with vaccine highly effective |

| Mouse | SARS-CoV-2 S1 subunit | Not specified | Neutralizing antibody induction | Potent induction against multiple variants | |

Table 2: Pharmacodynamic Responses in Non-Human Primates and Humans

| Species | Study Population | GS-9620 Dose | Biomarker | Peak Response | Reference |

|---|---|---|---|---|---|

| Chimpanzee | Uninfected | 0.3 mg/kg (oral) | Serum IFN-α | 66 pg/mL | |

| Chimpanzee | Uninfected | 1 mg/kg (oral) | Serum IFN-α | 479 pg/mL | |

| Human | Chronic HBV (virally suppressed) | 1-4 mg (oral) | ISG15 mRNA induction in blood | Dose-dependent increase |

| Human | Pooled Analysis (HIV, HBV, etc.) | Various | Incidence of flu-like symptoms | 19% with Vesatolimod vs 8% with placebo | |

Experimental Protocols

Evaluating the adjuvant properties of GS-9620 involves a series of in vitro and in vivo assays.

1. In Vitro TLR7 Agonist Activity Assay

-

Objective: To determine the potency and selectivity of GS-9620 for TLR7.

-

Methodology:

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing human TLR7 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter are used.

-

Stimulation: Cells are plated and incubated with serial dilutions of GS-9620 for 18-24 hours.

-

Detection: The cell culture supernatant is collected, and SEAP activity is measured using a colorimetric substrate or a chemiluminescent assay.

-

Analysis: The EC50 (half-maximal effective concentration) is calculated from the dose-response curve. Selectivity is confirmed using HEK293 cells expressing other TLRs (e.g., TLR8).

-

2. Cytokine Production from Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Objective: To measure the induction of key cytokines, particularly IFN-α, by GS-9620.

-

Methodology:

-

PBMC Isolation: PBMCs are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Cells are seeded in 96-well plates at a density of approximately 1x10^6 cells/mL.

-

Stimulation: GS-9620 is added at various concentrations, and cells are incubated for 24-48 hours.

-

Quantification: Supernatants are harvested, and cytokine concentrations (e.g., IFN-α, IL-6, TNF-α) are quantified using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).

-

3. In Vivo Immunogenicity Study in a Rodent or Large Animal Model

-

Objective: To assess the ability of GS-9620 to enhance antigen-specific humoral and cellular immune responses in vivo.

-

Methodology:

-

Animal Model: Balb/c mice or a more human-relevant model like pigs are often used.

-

Vaccine Formulation: The chosen model antigen (e.g., recombinant protein) is formulated with GS-9620 in a suitable vehicle (e.g., 2% glycerol in water). Control groups include antigen alone, adjuvant alone, and vehicle.

-

Immunization: Animals are immunized via a relevant route (e.g., intramuscularly) at specified time points (e.g., Day 0, 21, and 42).

-

Sample Collection: Blood is collected periodically to measure antibody titers. Spleens may be harvested at the end of the study for cellular assays.

-

Humoral Response Analysis: Antigen-specific antibody titers (e.g., total IgG, IgG1, IgG2a) are quantified by ELISA.

-

Cellular Response Analysis: Splenocytes are re-stimulated in vitro with the antigen, and T cell responses are measured by ELISpot (quantifying IFN-γ or IL-2 secreting cells) or intracellular cytokine staining followed by flow cytometry.

-

Conclusion

GS-9620 (Vesatolimod) represents a promising vaccine adjuvant due to its well-defined mechanism of action as a potent TLR7 agonist. Its ability to strongly induce type I interferons and promote Th1-biased cellular and humoral immunity makes it particularly suitable for vaccines against viral pathogens where cell-mediated immunity is paramount. Preclinical data consistently demonstrate its capacity to significantly enhance antigen-specific immune responses. However, a key consideration for its clinical development is the management of systemic, mechanism-related side effects, such as influenza-like symptoms, which are dose-dependent. Future research will likely focus on optimizing delivery systems, such as nanoparticle formulations, to localize the adjuvant effect, thereby maximizing immunogenicity at the vaccination site while minimizing systemic toxicities.

References

TLR7 agonist 9 effect on natural killer cells

An In-depth Technical Guide to the Effects of TLR7 Agonists on Natural Killer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Toll-like receptor 7 (TLR7) agonists are potent immunomodulators that enhance innate and adaptive immune responses. A significant aspect of their activity involves the robust activation of Natural Killer (NK) cells, critical effectors in anti-viral and anti-tumor immunity. This guide provides a comprehensive technical overview of the mechanisms and consequences of TLR7 agonist-mediated NK cell activation. While the query specified "TLR7 agonist 9," this term refers to a specific, commercially available research chemical with limited published data on its biological effects on NK cells.[1][2][3][4] Therefore, this document focuses on the well-characterized effects of representative and widely studied TLR7 agonists, such as R848 (Resiquimod) and Imiquimod, to provide a thorough and actionable guide for research and development. The core finding is that TLR7 agonists primarily activate NK cells through an indirect mechanism, relying on cytokine production from accessory cells like dendritic cells and monocytes, leading to enhanced NK cell cytotoxicity, cytokine secretion, and expression of activation markers.

Core Mechanism: Indirect Activation of NK Cells

The activation of NK cells by TLR7 agonists is predominantly an indirect process, mediated by accessory immune cells within a mixed population, such as Peripheral Blood Mononuclear Cells (PBMCs).[5] Studies on highly purified NK cell populations show they express little to no TLR7 and do not respond directly to TLR7 agonists like 3M-001 or R848. The activation cascade is initiated when TLR7 agonists are recognized by TLR7-expressing accessory cells, primarily plasmacytoid dendritic cells (pDCs) and monocytes.

-

Role of Plasmacytoid Dendritic Cells (pDCs): pDCs are major producers of Type I interferons (IFN-α/β) upon TLR7 stimulation. Type I IFN is crucial for upregulating the activation marker CD69 on NK cells.

-

Role of Monocytes and Myeloid Dendritic Cells (mDCs): These cells, upon TLR7/8 stimulation (e.g., with R848), secrete pro-inflammatory cytokines, most notably Interleukin-12 (IL-12) and Interleukin-18 (IL-18). The combination of IL-12 and IL-18 is particularly potent in inducing robust IFN-γ production by NK cells. Neutralization of IL-12 or Type I IFN significantly inhibits TLR7-agonist-mediated NK cell activation, confirming their essential roles.

Resting NK cells can be primed by cytokines like IL-2 or IFN-α to become more responsive, but direct activation by TLR7 agonists remains minimal.

References

In-depth Technical Guide: Pharmacodynamics of TLR7 Agonist 9

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information available in the public domain regarding the specific compound designated as "TLR7 agonist 9" (CAS 2389988-38-7) is currently limited. While this guide provides a framework based on general knowledge of TLR7 agonists and publicly accessible data, detailed quantitative data, specific experimental protocols, and comprehensive signaling pathway visualizations for this particular compound are not available in peer-reviewed literature at this time. The information is largely derived from patent literature and conference abstracts, which provide a high-level overview but lack the granular detail required for a complete pharmacodynamic profile.

Introduction to this compound

Toll-like receptor 7 (TLR7) is an endosomal receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) viruses. Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, ultimately initiating a robust antiviral and anti-tumor immune response.

"this compound" (also referred to as compound 10 in some contexts) is a synthetic small molecule designed to activate TLR7.[1] It is being investigated for its potential therapeutic applications in oncology and infectious diseases.[1] The compound is structurally distinct from other well-known TLR7 agonists and is part of a novel series of molecules developed for systemic administration.

Core Pharmacodynamic Properties (General Overview)

Due to the limited public data, the following sections outline the expected pharmacodynamic properties of a TLR7 agonist like "this compound" and highlight the type of data that would be presented in a full technical guide.

In Vitro Activity

A comprehensive in vitro characterization of "this compound" would involve a battery of assays to determine its potency, selectivity, and mechanism of action.

Table 1: Summary of In Vitro Activity of a Typical TLR7 Agonist

| Parameter | Assay Type | Typical Result |

| TLR7 Activation Potency | HEK293-hTLR7 reporter assay | EC50 in the nanomolar range |

| TLR8 Activation Potency | HEK293-hTLR8 reporter assay | High EC50 or no activity (indicating selectivity) |

| Cytokine Induction (human PBMCs) | ELISA or Multiplex assay | Dose-dependent increase in IFN-α, TNF-α, IL-6, IL-12 |

| Dendritic Cell Activation | Flow cytometry | Upregulation of CD80, CD86, MHC class II on pDCs and mDCs |

| B Cell Activation | Proliferation assay | Induction of B cell proliferation and antibody production |

In Vivo Efficacy

Preclinical in vivo studies are essential to evaluate the therapeutic potential of "this compound". These studies would typically be conducted in various animal models.

Table 2: Summary of In Vivo Efficacy of a Typical TLR7 Agonist in Oncology Models

| Animal Model | Dosing Regimen | Key Findings |

| Syngeneic Mouse Tumor Model (e.g., CT26 colon carcinoma) | Intravenous or subcutaneous administration | Tumor growth inhibition, increased survival, induction of tumor-specific T cell responses |

| Metastatic Disease Model | Systemic administration | Reduction in metastatic lesions, improved survival |

| Combination Therapy (e.g., with anti-PD-1) | Co-administration | Synergistic anti-tumor effects, complete tumor regression in a subset of animals |

Signaling Pathway

Activation of TLR7 by an agonist like "this compound" initiates a well-defined intracellular signaling cascade.

Caption: TLR7 signaling pathway initiated by an agonist.

Experimental Protocols

Detailed experimental protocols for "this compound" are not publicly available. Below are generalized protocols for key assays used to characterize TLR7 agonists.

TLR7 Reporter Assay

This assay is used to determine the potency of a compound in activating the TLR7 receptor.

Caption: Workflow for a TLR7 reporter gene assay.

Cytokine Profiling in Human PBMCs

This assay measures the ability of the TLR7 agonist to induce cytokine production in primary human immune cells.

References

TLR7 Agonists in Cancer Immunotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction